3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine, often found in its hydrochloride salt form, is a synthetic compound classified as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It is primarily utilized in scientific research to investigate the role of mGlu5 receptors in various neurological processes and disorders, particularly Parkinson's disease. []
MTEP acts as a selective antagonist of the mGlu5 receptor. [] By binding to the receptor, it blocks the binding of glutamate, the endogenous ligand, and prevents the activation of downstream signaling pathways normally associated with mGlu5. [] This mechanism underlies its potential therapeutic effect in Parkinson's disease, where excessive glutamate signaling is implicated in dyskinesia development. []
MTEP hydrochloride salt is a solid at room temperature and is soluble in aqueous solutions, as evidenced by its use in in vitro and in vivo experiments. [] Its physicochemical properties, including lipophilicity (logP) and pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME), are crucial for its in vivo activity and potential therapeutic applications. Paper #8 states it reaches a peak plasma concentration of 20.9 μM after oral administration of 36 mg/kg in macaques. []
MTEP is a valuable pharmacological tool for investigating mGlu5 receptor function in vitro and in vivo. [] Its primary application lies in preclinical studies investigating its therapeutic potential for treating neurological and psychiatric disorders like Parkinson's disease, anxiety, and addiction. Paper #8 demonstrates its ability to reduce L-DOPA-induced dyskinesia in a macaque model of Parkinson's disease. []
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1